molecular formula C9H10N2O3 B15302215 Nicotinic acid, 2-acetamido-6-methyl- CAS No. 98953-24-3

Nicotinic acid, 2-acetamido-6-methyl-

Cat. No.: B15302215
CAS No.: 98953-24-3
M. Wt: 194.19 g/mol
InChI Key: VJEQJHPBYYJMKU-UHFFFAOYSA-N
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Description

2-Acetamido-6-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C9H10N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-6-methylpyridine-3-carboxylic acid typically involves the acylation of 2-amino-6-methylpyridine-3-carboxylic acid. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar acylation reactions are scaled up using industrial reactors and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-6-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-6-methylpyridine-3-carboxylic acid is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-6-methylpyridine-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid functional groups on the pyridine ring.

Properties

CAS No.

98953-24-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-acetamido-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-5-3-4-7(9(13)14)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

VJEQJHPBYYJMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NC(=O)C

Origin of Product

United States

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